molecular formula C17H24N2O3 B13084575 tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate

tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate

Cat. No.: B13084575
M. Wt: 304.4 g/mol
InChI Key: VMSFECQMBFDIEN-UHFFFAOYSA-N
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Description

tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate is a spirocyclic compound featuring a morpholine ring fused to a partially saturated quinoline system. The tert-butyl carboxylate group acts as a protective moiety, enhancing stability during synthetic processes.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl spiro[2,4-dihydro-1H-quinoline-3,2'-morpholine]-4'-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-8-9-21-17(12-19)10-13-6-4-5-7-14(13)18-11-17/h4-7,18H,8-12H2,1-3H3

InChI Key

VMSFECQMBFDIEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC3=CC=CC=C3NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate typically involves a multi-step processThe final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced forms of the quinoline ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spiro structure is of particular interest for the development of enzyme inhibitors and receptor modulators .

Medicine

In medicine, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is studied for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent and as a treatment for neurodegenerative diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The spiro structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Core Ring Systems

  • Morpholine vs. Piperidine derivatives often exhibit higher lipophilicity, impacting membrane permeability and solubility profiles.
  • Oxo-Substituted Derivatives: tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (MW 316) introduces a ketone group at the 2'-position, altering electronic properties and reactivity. The oxo group may participate in hydrogen bonding or serve as a site for further functionalization .

Substituent Effects

  • tert-Butyl Carboxylate: This group is a common protective strategy in spiro compounds, as seen in tert-butyl 5'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (CAS 1160247-77-7) . It provides steric shielding, reducing hydrolysis susceptibility.

Physicochemical Properties

Compound Name Core Ring Molecular Weight Key Functional Groups Solubility/Stability Notes
Target Compound (morpholine-based) Morpholine ~318 (estimated) tert-butyl carboxylate Higher polarity due to oxygen; stable at 2–8°C
tert-Butyl spiropiperidine-1-carboxylate Piperidine 302 tert-butyl carboxylate Lipophilic; used in antioxidant studies
tert-Butyl 2'-oxo-spiro[piperidine-...] Piperidine 316 Oxo group, tert-butyl carboxylate Ketone enhances reactivity; predicted pKa ~14.69
tert-Butyl 2',4'-dioxo-spiro[piperidine-...] Piperidine 330.38 Two oxo groups Increased hydrogen-bonding capacity

Pharmacological and Application Insights

  • Piperidine Derivatives : Spiropiperidines are explored as antioxidants due to their rigid, conjugated systems . The morpholine analog’s oxygen atom may modulate redox activity or target selectivity.

Biological Activity

Tert-butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate (CAS No. 1160247-84-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C17H24N2O3
  • Molecular Weight : 304.38 g/mol
  • Structure : The compound features a spiro structure that includes morpholine and quinoline moieties, which are significant in influencing its biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it showed selective cytotoxicity against breast cancer cells, particularly the MDA-MB-231 triple-negative breast cancer cell line.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Selectivity Index
MDA-MB-23110High
HeLa25Moderate
SW1573>100Low

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it may modulate key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.

Antimicrobial Activity

In addition to its anticancer properties, preliminary data indicate that this compound possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections or as an adjunct to cancer therapies.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli30 μg/mL

Case Study 1: Breast Cancer Treatment

In a controlled study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability after three days of exposure at a concentration of 10 μM. The study highlighted the compound's potential as a therapeutic agent for aggressive breast cancers.

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation explored the synergistic effects of combining this compound with standard chemotherapeutic agents like doxorubicin. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting that this compound could be developed as an adjunct treatment in oncology.

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